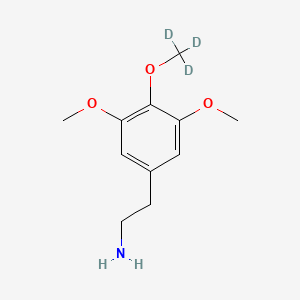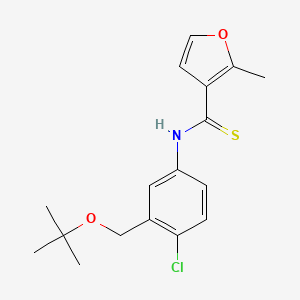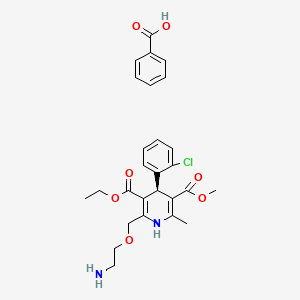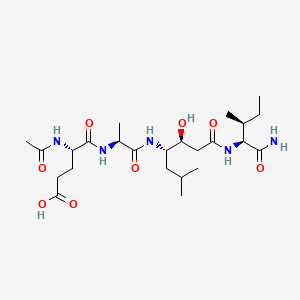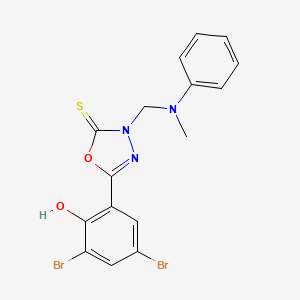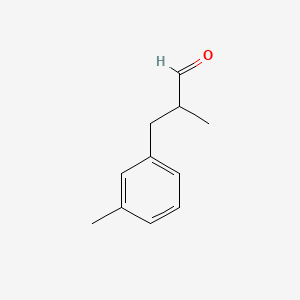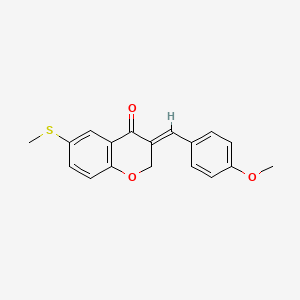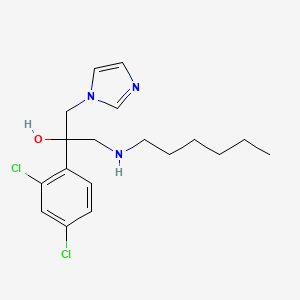
alpha-(2,4-Dichlorophenyl)-alpha-((hexylamino)methyl)-1H-imidazole-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(2,4-Dichlorophenyl)-alpha-((hexylamino)methyl)-1H-imidazole-1-ethanol is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2,4-Dichlorophenyl)-alpha-((hexylamino)methyl)-1H-imidazole-1-ethanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the 2,4-dichlorophenyl group: This step might involve a nucleophilic substitution reaction where a suitable precursor reacts with 2,4-dichlorobenzyl chloride.
Attachment of the hexylamino group: This can be done through reductive amination, where the imidazole derivative reacts with hexylamine in the presence of a reducing agent.
Final ethanol group addition: This step might involve the reaction of the intermediate with ethylene oxide or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the ethanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions might target the imidazole ring or the dichlorophenyl group, potentially leading to dechlorination.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups into the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, possibly as an anti-inflammatory or anticancer agent.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity. The dichlorophenyl group might enhance binding affinity, while the hexylamino group could influence the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Clotrimazole: Another imidazole derivative with antifungal properties.
Miconazole: Used as an antifungal agent in various medical applications.
Ketoconazole: Known for its use in treating fungal infections.
Uniqueness
Alpha-(2,4-Dichlorophenyl)-alpha-((hexylamino)methyl)-1H-imidazole-1-ethanol might offer unique properties due to the specific combination of functional groups, potentially leading to distinct biological activities or improved pharmacokinetic profiles compared to similar compounds.
Propiedades
Número CAS |
83338-36-7 |
|---|---|
Fórmula molecular |
C18H25Cl2N3O |
Peso molecular |
370.3 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-1-(hexylamino)-3-imidazol-1-ylpropan-2-ol |
InChI |
InChI=1S/C18H25Cl2N3O/c1-2-3-4-5-8-21-12-18(24,13-23-10-9-22-14-23)16-7-6-15(19)11-17(16)20/h6-7,9-11,14,21,24H,2-5,8,12-13H2,1H3 |
Clave InChI |
OFCHVRLSDOTRCY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


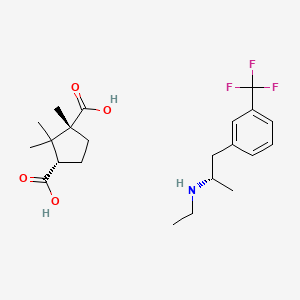
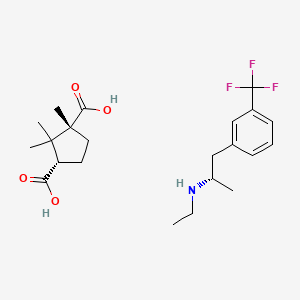
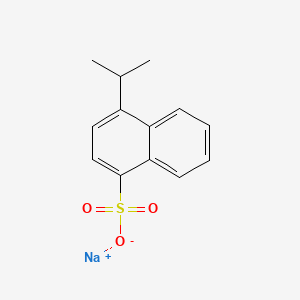
![N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12759124.png)


